molecular formula C20H21N B11849366 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 61364-23-6

5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No.: B11849366
CAS No.: 61364-23-6
M. Wt: 275.4 g/mol
InChI Key: PAKOLXRVDZDZCI-UHFFFAOYSA-N
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Description

5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: is an organic compound belonging to the class of n-alkylindoles. These compounds are characterized by an indole moiety that carries an alkyl chain at the 1-position. The structure of this compound consists of a benzyl group attached to a hexahydrocyclohepta[b]indole core, making it a unique and structurally complex molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cycloheptanone, phenylhydrazine hydrochloride, and iodomethane under specific conditions. The reaction is typically carried out in the presence of a base and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation, can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its benzyl substitution, which imparts distinct chemical and biological properties.

Properties

CAS No.

61364-23-6

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

5-benzyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole

InChI

InChI=1S/C20H21N/c1-3-9-16(10-4-1)15-21-19-13-6-2-5-11-17(19)18-12-7-8-14-20(18)21/h1,3-4,7-10,12,14H,2,5-6,11,13,15H2

InChI Key

PAKOLXRVDZDZCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N(C3=CC=CC=C23)CC4=CC=CC=C4

Origin of Product

United States

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